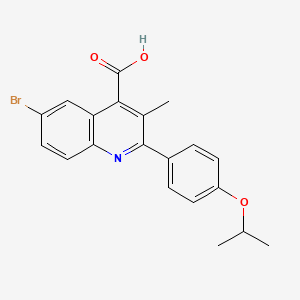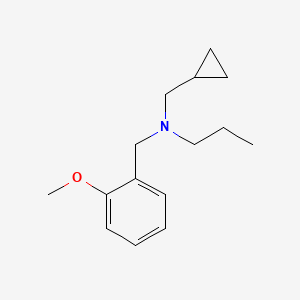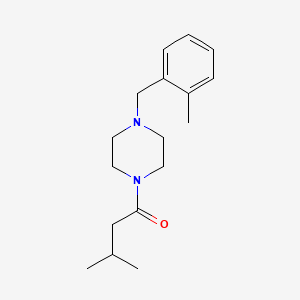![molecular formula C16H13ClF3NO2 B5815792 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5815792.png)
2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide, also known as CP-945,598, is a selective antagonist of the cannabinoid CB1 receptor. It was first synthesized in 2005 by Pfizer as a potential treatment for obesity and other metabolic disorders. Since then, CP-945,598 has been extensively studied for its scientific research applications, including its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is a selective antagonist of the CB1 receptor, which is a member of the G protein-coupled receptor family. The CB1 receptor is primarily expressed in the central nervous system and is involved in the regulation of various physiological processes, including appetite, pain sensation, and mood. 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide binds to the CB1 receptor and prevents the activation of downstream signaling pathways, leading to a decrease in the effects of endocannabinoids.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to have several biochemical and physiological effects, particularly in the regulation of appetite and energy balance. Studies have shown that 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide can decrease food intake and body weight in both rodents and humans. 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has also been shown to improve glucose metabolism and insulin sensitivity in obese and diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide in lab experiments is its selectivity for the CB1 receptor, which allows for the specific investigation of the effects of CB1 receptor antagonism. However, one limitation of 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is its relatively short half-life, which may require frequent dosing in animal studies.
Orientations Futures
There are several potential future directions for the scientific research of 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide. One area of interest is the investigation of the effects of CB1 receptor antagonism on neuroinflammation and neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the development of more potent and selective CB1 receptor antagonists for the treatment of obesity and other metabolic disorders. Additionally, the use of 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide in combination with other drugs or therapies may provide new insights into the regulation of appetite and energy balance.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide involves several steps, including the reaction of 4-chloro-3-methylphenol with 2,2,2-trifluoroethyl chloroformate to form 2-(4-chloro-3-methylphenoxy)-2,2,2-trifluoroethyl chloroformate. This intermediate is then reacted with 2-(trifluoromethyl)aniline to form the final product, 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide.
Applications De Recherche Scientifique
2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has been extensively studied for its scientific research applications, particularly in the field of cannabinoid research. It has been used to investigate the role of the CB1 receptor in various physiological processes, including appetite regulation, energy balance, and glucose metabolism. 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has also been used to study the effects of CB1 receptor antagonism on drug addiction, anxiety, and depression.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c1-10-8-11(6-7-13(10)17)23-9-15(22)21-14-5-3-2-4-12(14)16(18,19)20/h2-8H,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEJVWICMMHKHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol](/img/structure/B5815729.png)


![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide](/img/structure/B5815756.png)
![2-[(2-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5815764.png)



![4-[5-(4-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5815806.png)
![N'-(3-chloro-4-fluorophenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5815811.png)
